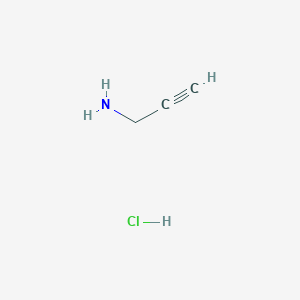

Propargylamine hydrochloride

Description

The exact mass of the compound Propargylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170542. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propargylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propargylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

prop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N.ClH/c1-2-3-4;/h1H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXNIQJDNKPPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934968 | |

| Record name | Prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15430-52-1 | |

| Record name | 2-Propyn-1-amine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15430-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15430-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prop-2-yn-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-2-ynylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propargylamine Hydrochloride: A Technical Overview of its Core Molecular Attributes

Propargylamine (B41283) hydrochloride is a versatile chemical intermediate with significant applications in various fields, including the synthesis of pharmaceuticals and agrochemicals.[1][2] This document provides a concise technical guide to its fundamental molecular properties, outlining the standard methodologies for their determination.

Core Molecular and Physical Properties

The fundamental quantitative data for propargylamine hydrochloride are summarized below. These identifiers and properties are crucial for researchers and drug development professionals in characterizing and utilizing this compound.

| Property | Value |

| Molecular Formula | C₃H₅N·HCl or C₃H₆ClN[1][2][3][4] |

| Molecular Weight | 91.54 g/mol [1][3][4] |

| CAS Number | 15430-52-1[1][3] |

| InChI | InChI=1/C3H5N.ClH/c1-2-3-4;/h1H,3-4H2;1H[2] |

| SMILES | C#CCN.Cl[2] |

| Melting Point | 179-182 °C[4][5][6] |

| Appearance | Colorless to pale yellow solid[2] |

| Solubility | Soluble in water (partly), methanol, and ethanol[4][5] |

Experimental Protocols: Determination of Molecular Formula and Weight

1. Mass Spectrometry Protocol (Conceptual)

-

Objective: To determine the molecular weight of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Sample Preparation: A dilute solution of propargylamine hydrochloride is prepared in a suitable volatile solvent, such as methanol.

-

Ionization: An appropriate ionization technique is employed. Electrospray ionization (ESI) is common for polar molecules like propargylamine hydrochloride. The sample solution is introduced into the ESI source, where a high voltage is applied, generating charged droplets that evaporate to produce gas-phase ions.

-

Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The analyzer is calibrated using a known standard.

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion. For propargylamine hydrochloride, this would likely be the protonated molecule of the free base [C₃H₅NH]+. The high-resolution instrument provides a highly accurate mass measurement, which is used to confirm the molecular weight.

2. Elemental Analysis Protocol (Conceptual)

-

Objective: To determine the percentage composition of carbon, hydrogen, and nitrogen, which is used to derive the empirical formula.

-

Instrumentation: A CHN Elemental Analyzer.

-

Sample Preparation: A precise, small amount of the dried propargylamine hydrochloride sample is weighed into a tin capsule.

-

Combustion: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

-

Separation and Detection: The resulting gases are passed through a separation column (typically using gas chromatography principles) and quantified using a thermal conductivity detector.

-

Data Interpretation: The instrument's software calculates the percentage of C, H, and N in the original sample. These percentages are then used to calculate the empirical formula. The molecular formula is determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

Visualization of Workflow

The logical flow for the characterization of a chemical compound like propargylamine hydrochloride is depicted in the following diagram.

Caption: Conceptual workflow for the determination of molecular weight and formula.

References

- 1. Propargylamine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 2. CAS 15430-52-1: mono-Propargylamine hydrochloride [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 15430-52-1 CAS MSDS (Propargylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Propargylamine hydrochloride | 15430-52-1 [chemicalbook.com]

- 6. Propargylamine 95 15430-52-1 [sigmaaldrich.com]

Propargylamine Hydrochloride: A Technical Guide to Its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Propargylamine (B41283) hydrochloride (C₃H₅N·HCl) is a key building block in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries. Its utility is intrinsically linked to its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the available solubility data for propargylamine hydrochloride, detailed experimental protocols for its quantitative determination, and visualizations of relevant synthetic and experimental workflows.

Solubility Profile of Propargylamine Hydrochloride

Precise quantitative solubility data for propargylamine hydrochloride is not extensively documented in publicly available literature. However, qualitative descriptions from various chemical suppliers and safety data sheets provide a general understanding of its solubility. The compound is consistently reported as being soluble in water and polar organic solvents.

It is important to note that terms such as "partly soluble" and "slightly soluble" are qualitative and can vary between information sources. For research and development, especially in process chemistry and formulation, precise quantitative determination of solubility under specific conditions is crucial.

Table 1: Qualitative Solubility of Propargylamine Hydrochloride

| Solvent | Qualitative Solubility | Source |

| Water | Soluble (partly)[1][2][3], Soluble[4] | Multiple Sources |

| Methanol | Soluble (Slightly)[1][2][3], Soluble[1][2][3] | Multiple Sources |

| Ethanol | Soluble[1][2][3] | Multiple Sources |

| Polar Organic Solvents | Soluble[4] | CymitQuimica |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of propargylamine hydrochloride in a given solvent. This protocol is based on the widely used static equilibrium method.

Objective: To determine the saturation solubility of propargylamine hydrochloride in a specific solvent at a controlled temperature.

Materials:

-

Propargylamine hydrochloride (of known purity)

-

Solvent of interest (e.g., deionized water, methanol, ethanol)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or titration apparatus)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of propargylamine hydrochloride to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required to reach equilibrium should be determined empirically, but a minimum of 24-48 hours is often a good starting point.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette.

-

Immediately filter the collected supernatant through a syringe filter of an appropriate pore size (e.g., 0.45 µm) to remove any undissolved microcrystals. The filter should also be at the experimental temperature to prevent precipitation or further dissolution.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method to determine the concentration of propargylamine hydrochloride.

-

High-Performance Liquid Chromatography (HPLC): A common and accurate method. A suitable stationary phase (e.g., C18) and mobile phase would need to be developed. Detection is typically by UV absorbance.

-

Gas Chromatography (GC): The hydrochloride salt is non-volatile. Derivatization to the free base or another volatile derivative may be necessary.

-

Titration: As propargylamine hydrochloride is the salt of a weak base and a strong acid, it can be titrated with a standardized solution of a strong base (e.g., NaOH) to a potentiometric or colorimetric endpoint.

-

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for the experimental determination of propargylamine hydrochloride solubility.

Application in Organic Synthesis: The A³ Coupling Reaction

Propargylamine hydrochloride is a crucial precursor for the synthesis of a wide range of more complex propargylamines. One of the most significant applications is in the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[5][6] This is a one-pot, three-component reaction that forms a C-C and a C-N bond in a single step, offering high atom economy.[7]

In a typical A³ coupling, an aldehyde, an alkyne, and an amine react in the presence of a metal catalyst, most commonly a copper or gold salt.[7] Propargylamine (often generated in situ from the hydrochloride salt by the addition of a base) can act as the amine component in this reaction, leading to the formation of bis-propargylamines. More commonly, propargylamine hydrochloride serves as the precursor to the primary propargylamine which is then used as a building block.

The general mechanism involves the formation of a metal acetylide from the alkyne and the in-situ formation of an iminium ion from the aldehyde and amine. The metal acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine product.[5][8]

Propargylamine Hydrochloride as a Building Block in A³ Coupling

Caption: Role of propargylamine hydrochloride in the A³ coupling reaction.

Conclusion

While quantitative solubility data for propargylamine hydrochloride is sparse, its qualitative behavior indicates solubility in water and polar organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for determination. The utility of propargylamine hydrochloride as a synthetic precursor, particularly in atom-economical reactions like the A³ coupling, underscores the importance of understanding its physical properties for effective use in research and development.

References

- 1. Propargylamine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 2. 15430-52-1 CAS MSDS (Propargylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Propargylamine hydrochloride | 15430-52-1 [chemicalbook.com]

- 4. CAS 15430-52-1: mono-Propargylamine hydrochloride [cymitquimica.com]

- 5. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]

Propargylamine Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for propargylamine (B41283) hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to ensure the integrity and reliability of this important chemical intermediate. This document outlines key stability characteristics, recommended storage protocols, and detailed methodologies for conducting forced degradation studies to assess stability under various stress conditions.

Core Stability and Storage Profile

Propargylamine hydrochloride is a stable compound under recommended storage conditions.[1][2][3] However, it is known to be sensitive to certain environmental factors, necessitating careful handling and storage to prevent degradation. It is a hygroscopic, moisture-sensitive, and light-sensitive solid.[2][4]

Summary of Storage Recommendations

Proper storage is crucial to maintain the quality and shelf-life of propargylamine hydrochloride. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Parameter | Recommended Condition | Source |

| Temperature | Short-term: Room Temperature | [5] |

| Long-term: -20°C | [5] | |

| General Refrigeration: 2-8°C or below 4°C | [1][2] | |

| Atmosphere | Tightly closed container | [1][2][3] |

| Store under inert gas | ||

| Light | Protect from direct sunlight | [3] |

| Moisture | Store in a dry, well-ventilated area | [1][2] |

Incompatibilities and Hazardous Decomposition

To prevent hazardous reactions and degradation, propargylamine hydrochloride should not be stored with incompatible materials. Known incompatibilities include:

Hazardous decomposition products that can be generated under fire or excessive heat include hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[1][3]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. The following protocols are based on general guidelines for stress testing of pharmaceuticals and should be adapted as necessary for propargylamine hydrochloride.

General Procedure

A stock solution of propargylamine hydrochloride should be prepared in a suitable solvent (e.g., water, methanol).[4] Aliquots of this stock solution are then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. Analysis of the stressed samples is typically performed using a stability-indicating HPLC method.

Acid and Base Hydrolysis

-

Acid Hydrolysis : Treat a solution of propargylamine hydrochloride with 0.1 M to 1 M hydrochloric acid.[6]

-

Base Hydrolysis : Treat a solution of propargylamine hydrochloride with 0.1 M to 1 M sodium hydroxide.[6]

-

Procedure : The solutions should be stirred at room temperature. If no degradation is observed, the temperature can be elevated (e.g., 50-70°C).[6] Samples should be withdrawn at appropriate time points, neutralized, and analyzed.

Oxidative Degradation

-

Procedure : Treat a solution of propargylamine hydrochloride with a solution of hydrogen peroxide (e.g., 3-30%).

-

Conditions : The reaction is typically carried out at room temperature. Samples should be taken at various time intervals and analyzed.

Thermal Degradation

-

Procedure : Expose a solid sample of propargylamine hydrochloride to elevated temperatures, typically in 10°C increments above the recommended accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).

-

Analysis : Samples should be analyzed at different time points to determine the extent of degradation.

Photostability Testing

-

Procedure : Expose a solid or solution sample of propargylamine hydrochloride to a light source that provides both visible and UV light.

-

Conditions : According to ICH Q1B guidelines, the sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]

-

Control : A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.[9]

Visualizing Stability Assessment Workflows

The following diagrams illustrate the logical flow of assessing the stability of propargylamine hydrochloride.

Caption: Factors influencing the stability of propargylamine hydrochloride.

References

- 1. research.uniupo.it [research.uniupo.it]

- 2. Propargylamine hydrochloride | 15430-52-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. q1scientific.com [q1scientific.com]

Propargylamine Hydrochloride: A Comprehensive Technical Guide to Safe Handling for Researchers and Drug Development Professionals

Introduction

Propargylamine (B41283) hydrochloride (CAS No: 15430-52-1) is a versatile chemical intermediate widely utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility as a building block stems from the reactive propargyl group.[2] However, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This technical guide provides an in-depth overview of the safety data for propargylamine hydrochloride, offering detailed handling precautions for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Propargylamine hydrochloride is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3]

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Source: Fisher Scientific SDS[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of Propargylamine Hydrochloride

| Property | Value |

| Appearance | Brown powder/solid[3][4][5] |

| Molecular Formula | C3H5N · HCl[3] |

| Molecular Weight | 91.54 g/mol [3][6] |

| Melting Point | 175 - 182 °C (347 - 359.6 °F)[3] |

| Solubility | Soluble in water (partly), methanol, and ethanol[1][7] |

| Odor | No information available[3] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel.

Handling

A risk assessment should be conducted before handling propargylamine hydrochloride. The following logical workflow outlines the essential steps for safe handling.

Key handling precautions include:

-

Engineering Controls: Always handle propargylamine hydrochloride in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4] Ensure that eyewash stations and safety showers are readily accessible.[3][4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4][6]

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).[8]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[4][6]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[3][6]

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[3] Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the work area.[3]

Storage

Proper storage is essential to maintain the stability and integrity of propargylamine hydrochloride and to prevent accidents.

-

Keep the container tightly closed in a dry and cool place.[6]

-

Store in a well-ventilated area.[4]

-

It is recommended to keep it refrigerated (approximately 4°C).[4][5][6]

-

Protect from direct sunlight and moisture.[3]

-

Incompatible Materials: Avoid contact with acids, acid anhydrides, acid chlorides, reducing agents, and oxidizing agents.[3][4]

Emergency Procedures

In the event of an emergency, a prompt and appropriate response is critical.

First-Aid Measures

Table 3: First-Aid Measures for Propargylamine Hydrochloride Exposure

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][4] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[4] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3][4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[4] |

Accidental Release Measures

The following diagram illustrates the logical steps to take in the event of a spill.

Key steps for spill cleanup include:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3] Remove all sources of ignition.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Sweep up the spilled solid and shovel it into a suitable container for disposal.[3][6] Avoid generating dust.[4] After cleaning, flush the area with water.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas may be generated.[3][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Toxicological Information

The available data indicates that propargylamine hydrochloride is acutely toxic and an irritant.

Table 4: Summary of Toxicological Effects

| Effect | Description |

| Acute Oral Toxicity | Harmful if swallowed (Category 4).[3] |

| Acute Dermal Toxicity | Harmful in contact with skin (Category 4).[3] |

| Acute Inhalation Toxicity | Harmful if inhaled (Category 4).[3] |

| Skin Irritation | Causes skin irritation (Category 2).[3] |

| Eye Irritation | Causes serious eye irritation (Category 2).[3] |

| Respiratory Irritation | May cause respiratory tract irritation.[3][4] |

| Chronic Effects | Effects may be delayed.[4] |

Note: Detailed experimental methodologies for the toxicological data are not provided in the publicly available Safety Data Sheets.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Waste disposal should be in accordance with local, regional, and national hazardous waste regulations.[3] Do not empty into drains or flush into surface water.[3]

Conclusion

Propargylamine hydrochloride is a valuable reagent in research and development, but it poses significant health hazards. A thorough understanding and strict adherence to the safety protocols outlined in this guide are essential for its safe handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can minimize the risks associated with this chemical and maintain a safe laboratory environment.

References

- 1. Propargylamine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

- 2. CAS 15430-52-1: mono-Propargylamine hydrochloride [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 2-Propynylamine hydrochloride(15430-52-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 15430-52-1 CAS MSDS (Propargylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

The Core Mechanism of Propargylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine (B41283) derivatives represent a versatile class of compounds with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. Their unique chemical structure, characterized by a propargyl group (a C≡C triple bond adjacent to a nitrogen atom), underpins a diverse range of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of propargylamine derivatives, focusing on their interactions with key enzymatic targets and their influence on critical signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Primary Mechanism of Action: Monoamine Oxidase Inhibition

The most well-established mechanism of action for many propargylamine derivatives is the inhibition of monoamine oxidases (MAO), flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[1] Propargylamine-based drugs, including the anti-Parkinson's agents selegiline (B1681611) and rasagiline, are potent and often irreversible inhibitors of MAO.[3][4]

The inhibitory action is primarily attributed to the propargylamine moiety, which acts as a "suicide" or mechanism-based inactivator. Following enzymatic oxidation, the propargylamine is converted into a reactive allenic or propargyl iminium species. This intermediate then forms a covalent adduct with the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation of the enzyme.[3] The formation of this covalent bond has been characterized as a cyanine (B1664457) link.[5] The selectivity of these derivatives for MAO-A or MAO-B is determined by the initial reversible binding and the specific chemical interactions within the active site.[3]

Quantitative Data on MAO Inhibition

The inhibitory potency of various propargylamine derivatives against MAO-A and MAO-B is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Below is a summary of reported values for some notable compounds.

| Compound | Target | IC50 | Ki | Inhibition Type |

| Selegiline | MAO-B | 8.2 nM[6] | - | Irreversible[6] |

| Rasagiline | MAO-B | 4.3 nM[6] | - | Irreversible[6] |

| Clorgyline | MAO-A | - | - | Irreversible, MAO-A selective[3][4] |

| Pargyline | MAO-B | ~1-2 µM[7] | - | Irreversible[8] |

| Ladostigil (B1674322) | MAO-A/B | - | - | Brain-selective inhibitor[9] |

| M30 | MAO-A/B | - | - | Brain-selective inhibitor[9] |

| ASS234 | MAO-A | - | - | MAO-A selective[4] |

| Compound 9 | hMAO-B | 4.0 ± 0.6 nM[5] | - | Reversible, Competitive[5] |

| Compound 15 | hMAO-B | 30 ± 2 nM[5] | - | - |

| Compound 17 | hMAO-B | 0.01 ± 0.005 μM[5] | - | Irreversible[5] |

| Compound 19 | hMAO-B | 0.05 ± 0.00 μM[7] | - | Specific for MAO-B[7] |

| Compound 21 | hMAO-B | 0.083 ± 0.001 μM[7] | - | Selective for hMAO-B[7] |

| PZ-7 | MAO-B | 2.60 ± 0.22 μM[10] | - | - |

Note: IC50 and Ki values can vary depending on experimental conditions. The data presented here are representative values from the cited literature.

Multi-Target-Directed Ligand (MTDL) Approach

Beyond their primary action as MAO inhibitors, many propargylamine derivatives are designed as multi-target-directed ligands (MTDLs), aiming to simultaneously modulate several key pathological pathways in complex diseases like Alzheimer's.[11] These additional activities contribute significantly to their overall therapeutic profile.

Cholinesterase Inhibition

Several propargylamine-based MTDLs, such as ladostigil, also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. This dual inhibition of both MAO and cholinesterases can provide symptomatic relief in Alzheimer's disease by increasing the levels of multiple neurotransmitters. Ladostigil is described as a pseudo-reversible inhibitor of AChE.[12]

Neuroprotection and Anti-Apoptotic Effects

A crucial aspect of the mechanism of action of propargylamine derivatives is their ability to confer neuroprotection.[9] This is achieved through multiple pathways, most notably the modulation of apoptotic (programmed cell death) signaling cascades.

Propargylamines have been shown to prevent the opening of the mitochondrial permeability transition pore, which stabilizes the mitochondrial membrane potential.[13] This stabilization prevents the release of pro-apoptotic factors like cytochrome c. Furthermore, these compounds can upregulate the expression of anti-apoptotic proteins such as Bcl-2 and suppress the activation of executioner caspases, like caspase-3, which are key mediators of apoptosis.[14][15]

Modulation of Amyloid Precursor Protein (APP) Processing

In the context of Alzheimer's disease, some propargylamine derivatives can favorably modulate the processing of the amyloid precursor protein (APP).[9] They promote the non-amyloidogenic pathway, where APP is cleaved by α-secretase within the amyloid-β (Aβ) domain.[16][17] This cleavage produces the soluble and neuroprotective sAPPα fragment and prevents the formation of the neurotoxic Aβ peptides that aggregate to form amyloid plaques.[18][19]

Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Emerging evidence suggests that some propargylamine derivatives may exert their neuroprotective effects through interaction with the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[20] While primarily known for its role in glycolysis, GAPDH has been implicated in non-metabolic processes, including the initiation of apoptosis.[21][22] The precise mechanism of interaction and its downstream consequences are areas of active investigation, but it is thought to contribute to the anti-apoptotic and neuroprotective properties of these compounds.[23][24]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms described above, the following diagrams have been generated using the DOT language.

References

- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 16. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]

- 17. europeanreview.org [europeanreview.org]

- 18. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) interacts with apurinic/apyrimidinic sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Glyceraldehyde-3-phosphate Dehydrogenase Is a Multifaceted Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

Propargylamine: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The propargylamine (B41283) moiety, a seemingly simple functional group, has emerged as a powerhouse in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its unique trifecta of properties—a reactive terminal alkyne, a basic nitrogen atom, and a rigid three-carbon linker—provides a versatile platform for synthesizing complex molecules with tailored pharmacological profiles.[3][4] This guide delves into the core aspects of propargylamine chemistry, offering a comprehensive resource on its synthesis, reactivity, and profound impact on drug discovery, with a particular focus on neurodegenerative diseases and oncology.

The significance of the propargylamine scaffold is exemplified by marketed drugs like Selegiline and Rasagiline , irreversible monoamine oxidase B (MAO-B) inhibitors used in the management of Parkinson's disease, and Pargyline , another MAO inhibitor.[5][6] These drugs highlight the ability of the propargylamine group to act as a potent "warhead," forming covalent bonds with enzyme cofactors and leading to irreversible inhibition.[7] Beyond MAO inhibition, the propargylamine unit is a key pharmacophore in the design of inhibitors for other enzymes, such as lysine-specific demethylase 1 (LSD1), a critical target in cancer therapy.[8][9]

This technical guide will provide a thorough examination of the synthetic methodologies for creating propargylamine-containing compounds, present quantitative data on their biological activities, and illustrate the key signaling pathways they modulate.

Synthetic Strategies for Propargylamine Derivatives

The construction of the propargylamine framework is primarily achieved through multicomponent reactions, which offer high atom economy and operational simplicity.[10][11] The most prominent of these is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[12][13]

A³ Coupling Reaction

The A³ coupling is a one-pot, three-component reaction that efficiently brings together an aldehyde, a terminal alkyne, and an amine to form a propargylamine.[12][13] This reaction is typically catalyzed by various metal salts, with copper and gold complexes being the most common.[7]

General Reaction Scheme:

The versatility of the A³ coupling allows for the introduction of a wide range of substituents, enabling the generation of large and diverse chemical libraries for drug screening.[14]

Other Synthetic Approaches

While the A³ coupling is the most prevalent method, other strategies for synthesizing propargylamines include:

-

Alkynylation of Imines: A two-step process involving the formation of an imine followed by the nucleophilic addition of an acetylide.[12]

-

Direct Alkynylation of Amines: This method involves the C-H activation of an amine, typically at the α-position, and subsequent coupling with a terminal alkyne.[12]

-

Michael Addition: The synthesis of propargylamines can also be achieved through a Michael addition of an amine to an activated alkyne.[15]

Pharmacological Applications and Mechanisms of Action

The propargylamine moiety is a key feature in drugs targeting a range of diseases, primarily due to its ability to act as an irreversible enzyme inhibitor.

Monoamine Oxidase (MAO) Inhibition

Propargylamine-based inhibitors of MAO are crucial in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][5] MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[16] By inhibiting MAO-B, drugs like Selegiline and Rasagiline increase the levels of these neurotransmitters in the brain, alleviating the symptoms of Parkinson's disease.[5][6]

The mechanism of irreversible inhibition involves the oxidation of the propargylamine by the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO, leading to the formation of a reactive allene (B1206475) intermediate.[7] This intermediate then forms a covalent adduct with the FAD cofactor, permanently inactivating the enzyme.[17][18]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is an enzyme that plays a crucial role in epigenetic regulation by demethylating histone proteins.[9] Overexpression of LSD1 has been linked to various cancers.[19] Propargylamine-containing molecules have been developed as potent and selective inhibitors of LSD1.[8] Similar to MAO inhibition, the mechanism involves the formation of a covalent adduct with the FAD cofactor of LSD1.[9]

Multi-Target-Directed Ligands (MTDLs)

The versatility of the propargylamine scaffold allows for its incorporation into multi-target-directed ligands, which are designed to interact with multiple biological targets simultaneously.[1][20] This is a promising strategy for treating complex multifactorial diseases like Alzheimer's.[21] For example, compounds have been developed that combine a propargylamine moiety for MAO inhibition with a cholinesterase inhibitor pharmacophore.[1][21]

Quantitative Data on Propargylamine-Based Inhibitors

The following tables summarize the inhibitory activities of selected propargylamine-containing compounds against their respective targets.

Table 1: Inhibitory Activity of Propargylamine-Based MAO-B Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| Selegiline ((-)-Deprenyl) | MAO-B | 0.01 | [22] |

| Rasagiline | MAO-B | 0.004 | [5] |

| Pargyline | MAO-B | 0.09 | [5] |

| M-2-PP | MAO-B | 0.005 | [22] |

| 2-HxMP | MAO-B | 0.004 | [22] |

Table 2: Inhibitory Activity of Propargylamine-Based LSD1 Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| GSK2879552 | LSD1 | 0.016 | [8][9] |

| ORY-1001 (Iadademstat) | LSD1 | < 0.02 | [8][9] |

| Compound 1 (nonpeptidic) | LSD1 | 24 | [8][19] |

| Compound 2 (nonpeptidic) | LSD1 | 18 | [8][19] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel propargylamine derivatives.

General Protocol for Copper-Catalyzed A³ Coupling

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.2 mmol)

-

Terminal alkyne (1.5 mmol)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Toluene (B28343) (5 mL)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous MgSO₄

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol, 5 mol%).[12]

-

Add toluene (5 mL) to the vial.

-

Seal the vial and heat the reaction mixture at 80-100 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and a saturated aqueous solution of NH₄Cl (10 mL).[12]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to afford the desired propargylamine.[12]

General Procedure for Michael Addition Synthesis of Propargylamines

Materials:

-

α,β-unsaturated ketone (2.0 mmol)

-

Secondary amine (2.0 mmol)

-

1-Alkyne (2.2 mmol)

-

Copper(I) chloride (CuCl) (0.2 mmol, 10 mol%)

-

Toluene (4 mL)

-

Dichloromethane (DCM)

-

Saturated NaCl solution

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, combine the α,β-unsaturated ketone (2.0 mmol), secondary amine (2.0 mmol), 1-alkyne (2.2 mmol), and CuCl (0.2 mmol) in toluene (4 mL).[15]

-

Stir the reaction mixture at 100 °C for 12 hours.[15]

-

Remove the toluene under reduced pressure.

-

Add water (5 mL) and DCM (15 mL) to the residue.

-

Separate the DCM layer, wash it with a saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate.[15]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to isolate the propargylamine derivative.[15]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is fundamental to optimizing the potency and selectivity of propargylamine-based drugs.

-

For MAO-B Inhibitors: The nature of the substituent on the nitrogen atom and the carbon atom of the alkyne can significantly influence potency and selectivity. Small, non-polar groups are often favored. The stereochemistry can also be critical, as seen in the case of (R)-Rasagiline being more potent than its (S)-enantiomer.[5]

-

For LSD1 Inhibitors: The design of non-peptidic, small molecule inhibitors often involves mimicking the lysine (B10760008) substrate.[9][19] Modifications to the linker between the propargylamine "warhead" and the substrate-mimicking portion are crucial for optimizing binding affinity and cellular activity.[8]

-

For HDAC Inhibitors: In the context of histone deacetylase (HDAC) inhibitors, the stereochemistry of the propargylamine can influence selectivity. For instance, (R)-configured propargylamines have shown increased selectivity for HDAC6.[23] The size of the substituents can also impact affinity.[23]

Conclusion

The propargylamine moiety has proven to be an exceptionally valuable building block in medicinal chemistry.[2][3] Its straightforward incorporation into molecules via robust synthetic methods like the A³ coupling reaction, combined with its ability to act as a covalent modifier of key enzymes, has led to the development of important drugs for neurodegenerative diseases and promising candidates for cancer therapy.[1] The continued exploration of multi-target-directed ligands and the fine-tuning of structure-activity relationships will undoubtedly lead to the discovery of new and improved propargylamine-based therapeutics in the future.[21] The unique chemical reactivity and structural versatility of the propargylamine scaffold ensure its enduring relevance in the ongoing quest for novel and effective medicines.[1]

References

- 1. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 6. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Non-peptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. phytojournal.com [phytojournal.com]

- 14. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. frontiersin.org [frontiersin.org]

- 18. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nonpeptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Propargylamine Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The propargylamine (B41283) moiety, a functional group characterized by a terminal alkyne linked to an amino group via a methylene (B1212753) spacer, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique chemical reactivity and structural features have led to the development of a diverse range of biologically active compounds with significant therapeutic potential.[3] This technical guide provides an in-depth overview of the biological activities of propargylamine-containing molecules, with a focus on their applications in neurodegenerative diseases and oncology. The guide details the mechanisms of action, presents quantitative biological data, outlines key experimental protocols, and visualizes important cellular pathways and experimental workflows.

Core Biological Activities and Therapeutic Applications

Propargylamine derivatives have demonstrated a broad spectrum of biological activities, primarily attributed to their ability to act as enzyme inhibitors and modulators of cellular signaling pathways.

Neuroprotective Effects and Inhibition of Monoamine Oxidases

A major area of interest for propargylamine compounds is the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[4] Many propargylamine derivatives are potent and irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576).[5] By inhibiting MAO-B, these compounds increase dopamine levels in the brain, providing symptomatic relief in Parkinson's disease.[4] Notably, compounds like selegiline (B1681611) and rasagiline (B1678815) are clinically used MAO-B inhibitors containing a propargylamine functional group.[4] Beyond MAO-B inhibition, these compounds exhibit neuroprotective properties by preventing mitochondrial permeabilization, reducing apoptosis, and inducing the expression of pro-survival proteins.[2][6]

Cholinesterase Inhibition

In the context of Alzheimer's disease, propargylamine derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function.[7] The development of multi-target-directed ligands, combining MAO and cholinesterase inhibition in a single molecule, is a promising strategy for treating the complex pathology of Alzheimer's disease.[9]

Anticancer Activity

More recently, the anticancer potential of propargylamine compounds has been explored.[10][11] Certain derivatives have shown selective cytotoxicity against various cancer cell lines, including triple-negative breast cancer and pancreatic cancer.[10][11] The mechanisms underlying their anticancer effects are still under investigation but may involve the induction of apoptosis and cell cycle arrest.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of selected propargylamine derivatives from various studies.

Table 1: Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibitory Activity of Propargylamine Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Compound 9 | hMAO-B | 4.0 ± 0.6 nM | [12] |

| Rasagiline | hMAO-B | 141.70 ± 6.34 nM | [12] |

| Compound 15 | hMAO-B | 30 ± 2 nM | [12] |

| Pargyline | MAO-B | ~1-2 µM | [12] |

| Compound 24 | hMAO-B | 0.029 µM | [12] |

| Selegiline | hMAO-B | 0.010 µM | [12] |

| ASS234 | AChE | 0.81 µM | [13] |

| ASS234 | BuChE | 1.82 µM | [13] |

| ASS234 | MAO-A | 5.44 nM | [13] |

| ASS234 | MAO-B | 177 nM | [13] |

| Tacrine-propargylamine 3a | AChE | 51.3 nM | [7] |

| Tacrine-propargylamine 3a | BuChE | 77.6 nM | [7] |

| Tacrine-propargylamine 3b | AChE | 11.2 nM | [7] |

| Tacrine-propargylamine 3b | BuChE | 83.5 nM | [7] |

| Propargyltacrine 23 | hAChE | 21 nM | [8] |

| Propargyltacrine 20 | hBChE | 78 nM | [8] |

| Propargyltacrine 21 | hAChE | 0.095 ± 0.001 µM | [8] |

| Propargyltacrine 21 | hBChE | 0.093 ± 0.003 µM | [8] |

Table 2: Cytotoxicity of Propargylamine Mycophenolate Analogues

| Compound | Cell Line | IC50 (µM) |

| 4a | T-47D (Breast) | >100 |

| 4a | PANC-1 (Pancreas) | >100 |

| 4a | A549 (Lung) | >100 |

| 4a | HCT-116 (Colon) | >100 |

| 4a | PC-3 (Prostate) | >100 |

| 4b | T-47D (Breast) | 85.3 |

| 4b | PANC-1 (Pancreas) | 92.1 |

| 4b | A549 (Lung) | >100 |

| 4b | HCT-116 (Colon) | >100 |

| 4b | PC-3 (Prostate) | >100 |

| 5a | T-47D (Breast) | 25.3 |

| 5a | PANC-1 (Pancreas) | 33.2 |

| 5a | A549 (Lung) | 41.5 |

| 5a | HCT-116 (Colon) | 38.7 |

| 5a | PC-3 (Prostate) | 45.6 |

Data in Table 2 is illustrative of the type of data presented in referenced studies.

Signaling Pathways and Mechanisms of Action

Neuroprotective Signaling of Propargylamine Derivatives

Propargylamine compounds exert their neuroprotective effects through multiple mechanisms, primarily centered on the preservation of mitochondrial integrity and the activation of pro-survival signaling cascades. The diagram below illustrates the key pathways involved.

Caption: Neuroprotective signaling pathways of propargylamine derivatives.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of propargylamine compounds.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine (B1193921) hydrolysis.[1][14]

Materials:

-

0.1 M Phosphate (B84403) Buffer (pH 8.0)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

-

14 mM acetylthiocholine iodide (ATCI) solution in deionized water

-

AChE enzyme solution

-

Test compound (propargylamine derivative) solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[1]

-

Initiate Reaction: Add 10 µL of ATCI solution to all wells.[1]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[1]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)

This is a bioluminescent-coupled assay that provides a simple and sensitive method for measuring MAO activity.[10][15]

Materials:

-

MAO-Glo™ Assay Kit (containing MAO substrate, MAO Reaction Buffer, and Luciferin Detection Reagent)

-

Recombinant human MAO-A or MAO-B enzyme

-

Test compound (propargylamine derivative) solutions at various concentrations

-

White, opaque 96-well microplate

-

Luminometer

Procedure:

-

Prepare Reagents: Prepare the 4X MAO substrate solution and reconstitute the Luciferin Detection Reagent according to the kit instructions.[9]

-

MAO Reaction:

-

In a 96-well plate, add 12.5 µL of 4X test compound solution.

-

Add 12.5 µL of 2X MAO enzyme solution.

-

Pre-incubate for 15 minutes at room temperature.

-

Add 25 µL of 2X MAO substrate solution to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Luminescent Detection:

-

Add 50 µL of reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.

-

Incubate for 20 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[3][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (propargylamine derivative) solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[3]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel propargylamine compounds.

Caption: General workflow for propargylamine drug discovery.

Conclusion

Propargylamine derivatives represent a versatile and highly valuable class of compounds in modern drug discovery. Their well-established role as MAO inhibitors in the treatment of neurodegenerative diseases, coupled with emerging applications in oncology and as multi-target-directed ligands, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols. The continued exploration of the propargylamine scaffold is expected to yield novel and effective therapeutic agents for a range of challenging diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. japsonline.com [japsonline.com]

- 15. MAO-Glo™ Assay Protocol [worldwide.promega.com]

Synonyms for propargylamine hydrochloride (e.g., 2-Propyn-1-amine hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine (B41283) hydrochloride (CAS Number: 15430-52-1) is a versatile chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science.[1] Its structure, featuring a terminal alkyne and a primary amine, makes it a valuable building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, key applications in drug development, and detailed experimental protocols.

Chemical Identity and Synonyms

Propargylamine hydrochloride is known by several alternative names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided in the table below to facilitate literature searches and material procurement.

| Synonym | Reference |

| 2-Propyn-1-amine hydrochloride | [2] |

| 2-Propynylamine hydrochloride | |

| 3-Amino-1-propyne hydrochloride | |

| Prop-2-yn-1-amine hydrochloride | [3] |

| Propargylammonium chloride | |

| Propynylammonium chloride | [4] |

| Mono-propargylamine hydrochloride |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of propargylamine hydrochloride is presented below. This data is essential for its proper handling, storage, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₃H₆ClN | [4] |

| Molecular Weight | 91.54 g/mol | [1] |

| Appearance | White to light brown powder | [4] |

| Melting Point | 179-182 °C (lit.) | |

| Boiling Point | 27-28 °C (lit.) | [4] |

| Solubility | Soluble in water (partly), methanol, and ethanol. | [4] |

| ¹H NMR (DMSO-d₆, 400 MHz) | Data available, see spectral resources. | [3] |

| ¹³C NMR | Data available, see spectral resources. | [5] |

| IR Spectrum | Conforms to structure. | [6][7] |

| Mass Spectrum | Data available, see spectral resources. | [8] |

Applications in Drug Development and Research

Propargylamine hydrochloride and its derivatives are of significant interest in drug discovery and development, primarily due to their ability to act as enzyme inhibitors and their utility in bioconjugation reactions.

Monoamine Oxidase (MAO) Inhibition

The propargylamine moiety is a key pharmacophore in a class of drugs known as monoamine oxidase (MAO) inhibitors.[9] MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, which is a therapeutic strategy for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[10]

Click Chemistry and Bioconjugation

The terminal alkyne group of propargylamine hydrochloride makes it a valuable reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage between an alkyne-containing molecule and an azide-containing molecule. This bioorthogonal reaction is widely used in drug discovery for applications such as:

-

Bioconjugation: Linking molecules to proteins, peptides, or nucleic acids.

-

Drug Delivery: Attaching drugs to targeting moieties.

-

Fluorescent Labeling: Introducing fluorescent probes for imaging studies.

Experimental Protocols

General Protocol for Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against MAO-A and MAO-B.

Materials:

-

Purified human MAO-A and MAO-B enzymes

-

Substrate (e.g., p-tyramine)

-

Test compound (e.g., a propargylamine derivative)

-

Positive controls (e.g., Clorgyline for MAO-A, Pargyline (B1678468) for MAO-B)

-

Assay buffer

-

96-well black flat-bottom plates

-

Fluorescent plate reader

Procedure:

-

Dilute the MAO-A and MAO-B enzymes to their optimal concentrations in the assay buffer.

-

Prepare serial dilutions of the test compound and positive controls.

-

In a 96-well plate, add the diluted enzyme to each well.

-

Add the test compound or positive control to the respective wells. Include a control well with no inhibitor.

-

Incubate the plate at a specified temperature (e.g., 25 °C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the fluorescence signal over time using a fluorescent plate reader. The signal is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.[14]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the CuAAC reaction using an alkyne-containing molecule like propargylamine hydrochloride and an azide-containing molecule.

Materials:

-

Alkyne-containing molecule (e.g., propargylamine hydrochloride)

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270) (reducing agent)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS) or solvent (e.g., DMSO/water mixture)

Procedure:

-

Prepare stock solutions of the alkyne, azide (B81097), CuSO₄, sodium ascorbate, and ligand in the appropriate solvent.

-

In a reaction vessel, combine the alkyne and azide solutions.

-

Add the ligand solution to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours), with stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the product can be purified using standard methods such as column chromatography or precipitation.[15][16]

Visualizations

Proposed Mechanism of Irreversible MAO Inhibition by Propargylamines

The following diagram illustrates the proposed mechanism for the irreversible inhibition of monoamine oxidase (MAO) by propargylamine-containing drugs. The process involves the enzymatic oxidation of the propargylamine, leading to a reactive intermediate that covalently binds to the FAD cofactor of the enzyme.[10]

Caption: Proposed pathway of MAO inactivation by a propargylamine inhibitor.

General Experimental Workflow for CuAAC Bioconjugation

This diagram outlines a typical workflow for the bioconjugation of a protein with a small molecule using propargylamine as a linker component in a CuAAC reaction.

Caption: A generalized workflow for a typical CuAAC bioconjugation experiment.

References

- 1. scbt.com [scbt.com]

- 2. Propargylamine 95 15430-52-1 [sigmaaldrich.com]

- 3. Propargylamine hydrochloride(15430-52-1) 1H NMR [m.chemicalbook.com]

- 4. Propargylamine hydrochloride | 15430-52-1 [chemicalbook.com]

- 5. Propargylamine hydrochloride(15430-52-1) 13C NMR spectrum [chemicalbook.com]

- 6. Propargylamine hydrochloride(15430-52-1) IR Spectrum [chemicalbook.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Propargylamine hydrochloride(15430-52-1) MS [m.chemicalbook.com]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. selleck.co.jp [selleck.co.jp]

- 12. bioassaysys.com [bioassaysys.com]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. axispharm.com [axispharm.com]

- 16. broadpharm.com [broadpharm.com]

Propargylamine hydrochloride physical appearance and form (e.g., powder)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine (B41283) hydrochloride (C₃H₅N·HCl) is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry.[1][2] As a hydrochloride salt, it offers enhanced stability and handling properties compared to its free base form.[2] Its bifunctional nature, featuring both an amine and a terminal alkyne group, makes it a valuable building block for the synthesis of a diverse range of compounds, including nitrogen-containing heterocycles, natural products, and pharmacologically active molecules.[3][4] This guide provides a detailed overview of the physical and chemical properties of propargylamine hydrochloride, standardized experimental protocols for its characterization, and a representative synthetic workflow.

Physical and Chemical Properties

Propargylamine hydrochloride is typically a white to light brown or brown crystalline powder.[4][5][6][7] It is hygroscopic and sensitive to moisture.[6] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Propargylamine Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆ClN | [6] |

| Molecular Weight | 91.54 g/mol | [3][5][6] |

| Appearance | White to light brown/brown powder | [4][5][6][7] |

| Form | Solid, powder | [3][4][5] |

| Melting Point | 175 - 182 °C | [4] |

| 179 - 182 °C | [3][5][6][8] | |

| 180 °C | [9] | |

| Solubility | Soluble in water (partly), methanol (B129727) (slightly), and ethanol. | [6][8] |

| CAS Number | 15430-52-1 | [5][6] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of propargylamine hydrochloride.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[5][6] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The capillary method is a standard technique for determining the melting point of a powdered solid like propargylamine hydrochloride.

Protocol:

-

Sample Preparation:

-

Ensure the propargylamine hydrochloride sample is completely dry and in a fine, powdered form. If necessary, gently grind any coarse crystals in a mortar and pestle.[5]

-

Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[8]

-

Compact the sample at the bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.[8]

-

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.

-

If the approximate melting point is known, heat the sample at a moderate rate until the temperature is about 20°C below the expected melting point.[8]

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[8]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Analysis:

-

The melting point is reported as the range between the initial and final temperatures of melting. For a pure substance, this range should be narrow (typically 0.5-1°C).

-

Determination of Solubility